2-Phenylpropyl 2-phenylpropionate
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Overview
Description
2-Phenylpropyl 2-phenylpropionate is an organic compound with the molecular formula C18H20O2 It is a member of the ester family, characterized by the presence of a phenylpropyl group attached to a phenylpropionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropyl 2-phenylpropionate typically involves the esterification of 2-phenylpropionic acid with 2-phenylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropyl 2-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 2-Phenylpropionic acid.
Reduction: 2-Phenylpropanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Phenylpropyl 2-phenylpropionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylpropyl 2-phenylpropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The phenyl groups can participate in aromatic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: A carboxylic acid with similar structural features but different functional groups.
2-Phenyl-2-propanol: An alcohol derivative with a similar phenylpropyl structure.
Uniqueness
2-Phenylpropyl 2-phenylpropionate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in specific applications where esters are preferred .
Biological Activity
2-Phenylpropyl 2-phenylpropionate (CAS No. 66255-91-2) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial formulations. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C18H20O2 |
Molecular Weight | 268.3 g/mol |
IUPAC Name | 2-phenylpropyl 2-phenylpropanoate |
InChI | InChI=1S/C18H20O2/c1-14(16-9-5-3-6-10-16)13-20-18(19)15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
Canonical SMILES | CC(COC(=O)C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Synthesis and Preparation
The synthesis of this compound typically involves the esterification of 2-phenylpropionic acid with 2-phenylpropanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is usually performed under reflux conditions to facilitate the ester formation.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may influence several biological pathways. The phenyl groups are capable of participating in aromatic interactions, which can modulate protein functions and cellular pathways.
Pharmacological Properties
Research indicates that this compound may possess a range of pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : There is evidence suggesting potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds structurally similar to or derived from this compound:
- Antioxidant Activity : A study highlighted that derivatives of phenylpropanoic acids exhibit significant antioxidant properties, which could be relevant for developing therapeutic agents against oxidative stress-related conditions .
- Toxicity Studies : Acute toxicity studies indicated that related compounds are relatively non-toxic but may cause mild irritation in some cases. The EPA has noted incidents involving respiratory irritation and dermal reactions linked to similar chemical structures .
- Metabolism Studies : Research indicates that metabolites such as 2-Phenylpropionate play a role in various metabolic pathways involving gut microbiota, suggesting potential implications for human health .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Biological Activity | Unique Features |
---|---|---|
Phenylpropanoic Acid | Antioxidant, anti-inflammatory | Carboxylic acid functional group |
2-Phenylpropanol | Alcohol derivative | Hydroxyl group allows for different reactivity |
Other Phenolic Compounds | Varies (antimicrobial, anticancer) | Diverse structures lead to varied activities |
Properties
CAS No. |
66255-91-2 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-phenylpropyl 2-phenylpropanoate |
InChI |
InChI=1S/C18H20O2/c1-14(16-9-5-3-6-10-16)13-20-18(19)15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
InChI Key |
SZNYOTYMJZKVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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